

Synthesis and Characterization of 6-Bromo-1-methyl-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-1-methyl-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **6-Bromo-1-methyl-1H-indole**, a compound of interest in medicinal chemistry due to its potential antimicrobial properties. This document details the synthetic protocol, physical and chemical properties, and available characterization data, presented in a format amenable to researchers and drug development professionals.

Compound Overview

6-Bromo-1-methyl-1H-indole is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds. The presence of a bromine atom at the 6-position and a methyl group on the indole nitrogen significantly influences its chemical reactivity and biological activity.

Table 1: Physical and Chemical Properties of **6-Bromo-1-methyl-1H-indole**

Property	Value	Reference
Molecular Formula	C ₉ H ₈ BrN	[1]
Molecular Weight	210.07 g/mol	[1]
Appearance	Pale-yellow to orange to yellow-brown liquid; light brown fused solid	[1][2]
Purity	97%	[2]
Storage Temperature	Refrigerator; Inert atmosphere, 2-8°C	[2][3]
IUPAC Name	6-bromo-1-methyl-1H-indole	[2]
InChI Key	PXHJDPPKNUGKPM-UHFFFAOYSA-N	[2]
Boiling Point	300.878°C at 760 mmHg	[3]

Synthesis of 6-Bromo-1-methyl-1H-indole

The primary synthetic route to **6-Bromo-1-methyl-1H-indole** is through the N-methylation of 6-bromo-1H-indole. This reaction typically involves the deprotonation of the indole nitrogen using a strong base, followed by quenching with an electrophilic methyl source, such as methyl iodide.

Experimental Protocol: N-methylation of 6-bromo-1H-indole

This protocol is based on established methods for the N-alkylation of indoles.

Materials:

- 6-bromo-1H-indole
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Anhydrous Tetrahydrofuran (THF)
- Methyl iodide (CH_3I)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-bromo-1H-indole (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
- Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.

- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford **6-Bromo-1-methyl-1H-indole**.

Diagram 1: Synthetic Workflow for **6-Bromo-1-methyl-1H-indole**



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Caption: Synthetic pathway for the N-methylation of 6-bromo-1H-indole.

Characterization Data

Comprehensive spectral data is essential for the unambiguous identification and quality control of **6-Bromo-1-methyl-1H-indole**. The following tables summarize the expected and reported characterization data.

Table 2: Spectroscopic Data for **6-Bromo-1-methyl-1H-indole**

Technique	Data
¹ H NMR	Expected chemical shifts (δ, ppm) in CDCl ₃ : Aromatic protons (indole ring): ~6.5-7.7 ppm; N-CH ₃ protons: ~3.7 ppm.
¹³ C NMR	Expected chemical shifts (δ, ppm) in CDCl ₃ : Aromatic carbons: ~100-140 ppm; N-CH ₃ carbon: ~33 ppm.
Mass Spec.	Expected [M] ⁺ at m/z 209 and [M+2] ⁺ at m/z 211, characteristic of a monobrominated compound.
IR	Expected characteristic peaks (cm ⁻¹) for C-H aromatic stretching, C=C aromatic stretching, and C-N stretching.

Note: Specific, experimentally-derived high-resolution spectra for **6-Bromo-1-methyl-1H-indole** are not readily available in the public domain. The data presented is based on theoretical predictions and comparison with closely related structures.

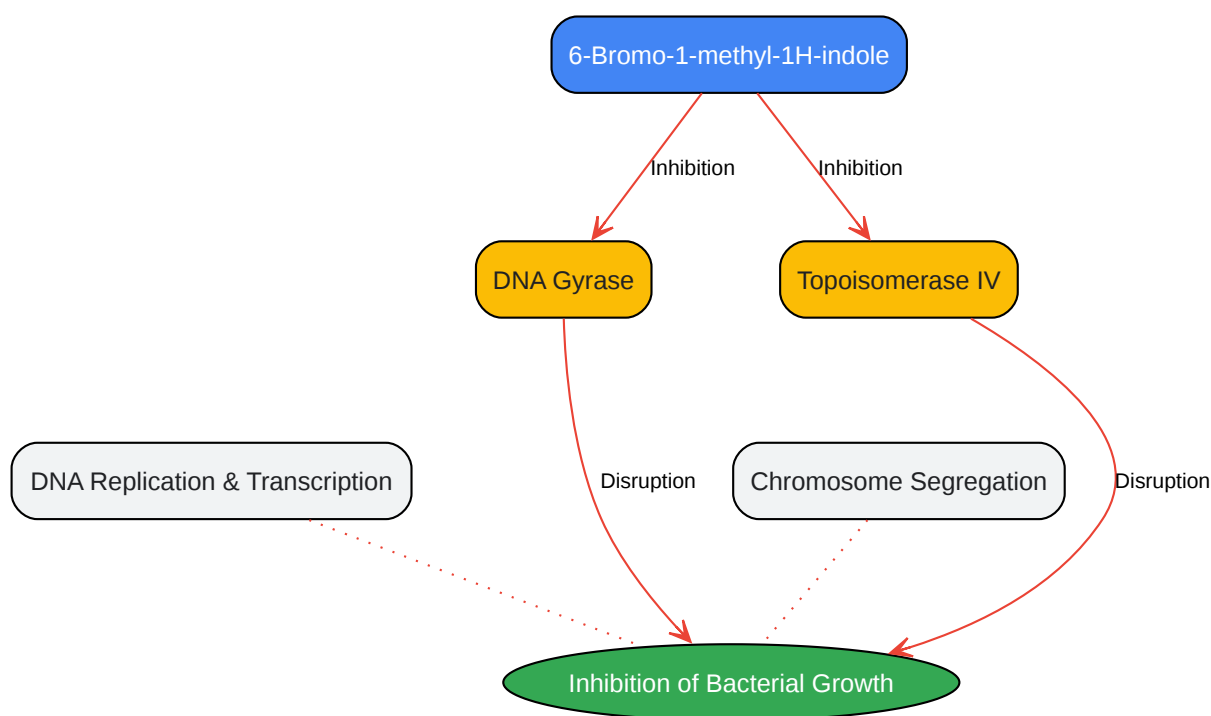
Biological Activity and Potential Applications

Brominated indoles are a class of compounds with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

Antimicrobial Activity

6-Bromo-1-methyl-1H-indole has been identified as an antimicrobial agent.[5] Its mechanism of action is believed to involve the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, transcription, and repair, making them attractive targets for the development of new antibacterial drugs.[6][7]

Diagram 2: Proposed Mechanism of Antimicrobial Action



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Caption: Inhibition of DNA gyrase and topoisomerase IV by **6-Bromo-1-methyl-1H-indole**.

Safety Information

It is crucial to handle **6-Bromo-1-methyl-1H-indole** with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

This information is based on available safety data sheets and may not be exhaustive. Always refer to the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

6-Bromo-1-methyl-1H-indole is a synthetically accessible compound with promising antimicrobial activity. The detailed synthetic protocol and characterization data provided in this guide will be valuable for researchers in the fields of medicinal chemistry and drug development. Further investigation into its specific interactions with DNA gyrase and topoisomerase IV, as well as its broader biological activity profile, is warranted to fully elucidate its therapeutic potential.

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